N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a dihydropyridine-3-carboxamide core substituted with a 3-fluoro-4-methylphenyl group at the amide nitrogen and a 2-methylbenzyl group at the pyridine N1 position. The fluorine atom and methyl groups on the aromatic rings likely influence electronic properties, lipophilicity, and intermolecular interactions.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-6-3-4-7-16(14)13-24-11-5-8-18(21(24)26)20(25)23-17-10-9-15(2)19(22)12-17/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGFVWFTTJAELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-methylbenzaldehyde with 2-methylbenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent oxidation to yield the desired dihydropyridine carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs in the Dihydropyridine Carboxamide Family
Key Compounds:
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide
Pyridopyridazine Carboxamide Analog (EP 4 374 877 A2)
DM-28: N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(1-(4-(Trifluoromethyl)phenyl)ethyl)-1H-pyrrole-3-carboxamide
Key Findings from Structural Analysis
- Planarity and Conjugation : The dihydropyridine carboxamide core in bromo and chloro analogs adopts near-planar conformations (dihedral angle ~8°), stabilized by π-conjugation through the amide bridge . This likely enhances crystallinity and influences binding interactions in biological systems.
- Halogen Effects : Bromo and chloro substituents participate in weak intermolecular interactions (e.g., halogen bonding), whereas fluorine’s smaller size and higher electronegativity may strengthen hydrogen bonds or alter solubility .
- Tautomer Stability : XRD data confirms the keto-amine tautomer predominates in solid-state structures, critical for understanding reactivity and stability .
Comparison with Heterocyclic Variants
- The trifluoromethyl group on the furan ring may enhance metabolic stability .
- DM-28 : Incorporation of a pyrrole-carboxamide moiety and trifluoromethyl groups introduces steric bulk and hydrophobicity, likely altering pharmacokinetic profiles compared to the target compound .
Biological Activity
N-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines a fluorinated aromatic ring with a dihydropyridine core, which contributes to its diverse biological effects.
- Molecular Formula: C21H19FN2O2
- Molecular Weight: 350.393 g/mol
- Purity: Typically 95% .
Synthesis
The compound is synthesized through multi-step organic reactions. A common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with 2-methylbenzylamine to form an imine intermediate, followed by cyclization and oxidation to yield the dihydropyridine carboxamide .
This compound exhibits its biological effects by interacting with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or alter receptor signaling pathways, leading to various therapeutic effects.
Pharmacological Potential
Research has indicated that derivatives of dihydropyridine compounds often exhibit significant pharmacological properties, including:
- Antitumor Activity: Certain analogs have shown potent activity against cancer cell lines, demonstrating complete tumor stasis in xenograft models .
- Enzyme Inhibition: The compound may act as a selective inhibitor for specific kinases, enhancing its potential as a therapeutic agent in cancer treatment .
Antitumor Activity
A study highlighted that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides exhibited potent antitumor effects in vitro and in vivo. One particular analogue demonstrated complete tumor stasis in a human gastric carcinoma model after oral administration .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of similar compounds has shown that modifications at specific positions on the pyridine ring can significantly enhance potency and selectivity against target enzymes. For instance, substitution at the pyridine 3-position improved enzyme potency while enhancing aqueous solubility and kinase selectivity .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
